

Spectroscopic Profile of 1-Phenylimidazolidine-2,4,5-trione: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylimidazolidine-2,4,5-trione

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This technical guide provides a summary of available and expected spectroscopic data for the compound **1-Phenylimidazolidine-2,4,5-trione** (also known as N-phenylparabanic acid). Due to a lack of readily available, published experimental spectra for this specific molecule, this document combines predicted data with expected spectral characteristics based on its chemical structure and analogy to similar compounds.

Chemical Structure and Properties

Molecular Formula: $C_9H_6N_2O_3$ [1][2]

Molecular Weight: 190.16 g/mol [2]

Structure:

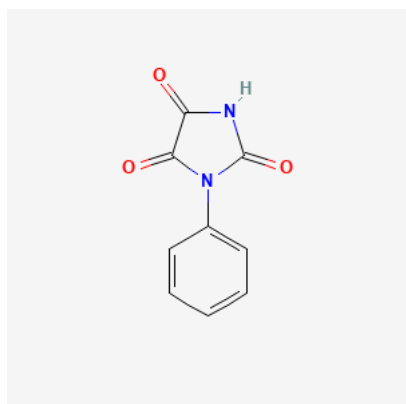


Figure 1: Chemical structure of **1-Phenylimidazolidine-2,4,5-trione**.

Mass Spectrometry (MS)

While experimental mass spectra are not readily available in the literature, predicted mass-to-charge ratios (m/z) for various adducts of **1-Phenylimidazolidine-2,4,5-trione** have been calculated and are presented below. This data is crucial for the identification of the compound in mass spectrometric analyses.

Adduct	Predicted m/z
$[M+H]^+$	191.04512
$[M+Na]^+$	213.02706
$[M-H]^-$	189.03056
$[M+NH_4]^+$	208.07166
$[M+K]^+$	229.00100
$[M]^+$	190.03729
$[M]^-$	190.03839

Table 1: Predicted m/z values for various adducts of **1-Phenylimidazolidine-2,4,5-trione**. Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **1-Phenylimidazolidine-2,4,5-trione** is not currently available in surveyed literature. However, based on the molecular structure, the following table outlines the expected signals in 1H and ^{13}C NMR spectra.

Expected 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.6	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 8.5 - 9.5	Singlet	1H	N-H proton

Table 2: Expected ¹H NMR spectral data for **1-Phenylimidazolidine-2,4,5-trione**.

Expected ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 125 - 135	Aromatic carbons (C ₆ H ₅)
~ 155 - 165	Carbonyl carbons (C=O)

Table 3: Expected ¹³C NMR spectral data for **1-Phenylimidazolidine-2,4,5-trione**.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **1-Phenylimidazolidine-2,4,5-trione** is not readily available. The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~ 3200 - 3400	N-H	Stretching
~ 1700 - 1800	C=O (imide)	Stretching
~ 1600, 1450-1500	C=C (aromatic)	Stretching
~ 1300 - 1400	C-N	Stretching
~ 690 - 770	C-H (aromatic)	Out-of-plane bend

Table 4: Expected IR absorption bands for **1-Phenylimidazolidine-2,4,5-trione**.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a compound like **1-Phenylimidazolidine-2,4,5-trione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- 1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

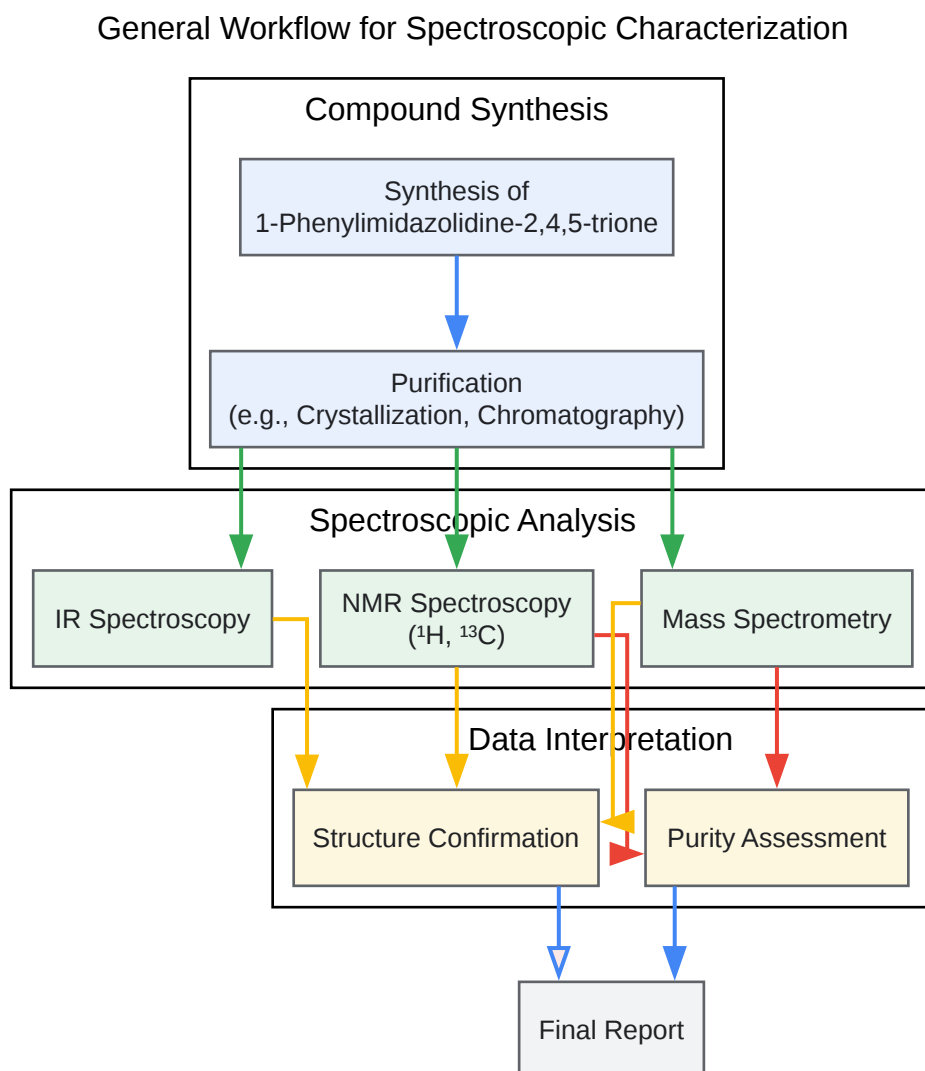
- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. PubChemLite - 1-phenylimidazolidine-2,4,5-trione (C₉H₆N₂O₃) [pubchemlite.lcsb.uni.lu]
- 2. 1-phenylimidazolidine-2,4,5-trione [stenutz.eu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylimidazolidine-2,4,5-trione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049815#spectroscopic-data-of-1-phenylimidazolidine-2-4-5-trione-nmr-ir-ms]

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